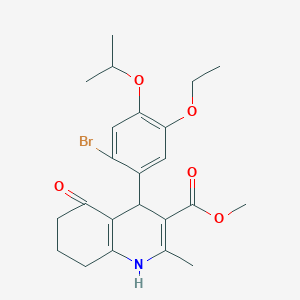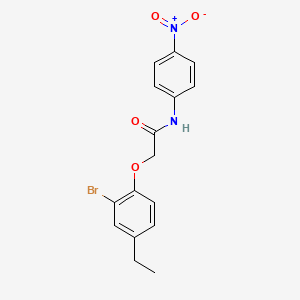![molecular formula C24H24N4O6S B4069440 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069440.png)
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide
Descripción general
Descripción
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide is a synthetic compound that has been widely studied for its potential in scientific research. It is commonly referred to as MNG or MNNG and is a member of the benzamide family of compounds.
Mecanismo De Acción
The mechanism of action of MNG is not fully understood. It is believed to act as a proteasome inhibitor, which leads to the accumulation of misfolded proteins and ultimately cell death. MNG has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
MNG has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects. MNG has also been shown to reduce oxidative stress and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNG in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. MNG is also relatively stable and has a long half-life, which makes it useful for studying long-term effects. One limitation of using MNG in lab experiments is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of MNG. One area of research is the development of MNG as a potential anti-cancer drug. Another area of research is the study of MNG's potential in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of MNG and to identify other potential applications for this compound.
Aplicaciones Científicas De Investigación
MNG has been studied for its potential in various scientific research applications. It has been shown to have anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MNG has been shown to have neuroprotective effects and has been studied in animal models of these diseases.
Propiedades
IUPAC Name |
2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-35(33,34)27(19-10-7-11-20(16-19)28(31)32)17-23(29)26-22-13-6-5-12-21(22)24(30)25-15-14-18-8-3-2-4-9-18/h2-13,16H,14-15,17H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIRRKXHXOVJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069363.png)
![4-(3-chloro-4-fluorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4069366.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4069373.png)

![2-[benzyl(phenylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4069377.png)

![methyl 4-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4069385.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-amino-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4069388.png)


![6-(4-methoxyphenyl)-2-[(2-oxocyclohexyl)thio]-4-phenylnicotinonitrile](/img/structure/B4069398.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4069420.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069446.png)
![N-[4-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4069449.png)